benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Click Chemistry PROTAC Linker Design Heterobifunctional Building Blocks

This heterobifunctional triazole combines a free C4‑aminomethyl group with a Cbz‑protected N1‑ethylamine, enabling sequential, orthogonal conjugations without cross‑reactivity. Ideal for PROTAC linker assembly (rigid ~3.0 Å ethylene spacer), cathepsin inhibitor optimisation, and ADC payload construction. The Cbz group withstands TFA‑mediated deprotection, ensuring compatibility with solid‑phase peptide workflows. Standard purity ≥95%; custom sizes and bulk requests welcome.

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
CAS No. 2098111-08-9
Cat. No. B1480614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
CAS2098111-08-9
Molecular FormulaC13H17N5O2
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)CN
InChIInChI=1S/C13H17N5O2/c14-8-12-9-18(17-16-12)7-6-15-13(19)20-10-11-4-2-1-3-5-11/h1-5,9H,6-8,10,14H2,(H,15,19)
InChIKeyQRCPAKXUXUWCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate CAS 2098111-08-9 – Procurement-Relevant Chemical Profile and Comparator Landscape


Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate (CAS 2098111-08-9) is a bifunctional 1,2,3-triazole building block featuring a free aminomethyl group at the triazole C4 position and a Cbz-protected aminoethyl side chain at N1 . The compound has the molecular formula C13H17N5O2 and a molecular weight of 275.31 g/mol, and is typically supplied at a minimum purity of 95% . It belongs to a class of heterobifunctional triazole intermediates employed in click chemistry, protease inhibitor synthesis, and PROTAC linker construction. The presence of both a nucleophilic primary amine and a selectively removable Cbz carbamate within the same molecule distinguishes it from simpler triazole building blocks that offer only a single reactive handle.

Why Generic 1,2,3-Triazole or Simple Carbamate Building Blocks Cannot Substitute Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate in Multi-Step Synthetic Sequences


Substituting benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate with a generic 1,2,3-triazole or a simple benzyl carbamate abolishes the critical orthogonal reactivity required for sequential bioconjugation or fragment-based drug discovery. The target compound uniquely combines a C4-aminomethyl group—capable of forming amide, urea, or reductive amination linkages—with an N1-ethylcarbamate handle that can be deprotected independently to reveal a second primary amine . In contrast, the closest commercially available analog, benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate (CAS 2098071-04-4), bears an N-methyl group on the carbamate nitrogen, which eliminates the possibility of generating a free secondary amine at that position and alters both hydrogen-bonding capacity and steric profile . Class-level inference from O-(triazolyl)methyl carbamate FAAH inhibitor SAR demonstrates that even minor modifications to the triazole N1 substituent (e.g., phenyl vs. benzyl) produce >15-fold differences in biological potency [1]. These structural distinctions translate directly into divergent reactivity in PROTAC linker assembly, peptide mimetic synthesis, and cathepsin inhibitor optimization.

Quantitative Differentiation Evidence for Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate vs. Closest Analogs


Primary Amine Availability: Free Aminomethyl Handle vs. N-Methylated Carbamate Analog

The target compound (CAS 2098111-08-9) possesses a free aminomethyl group (–CH2NH2) at the triazole C4 position, providing a hydrogen bond donor count of 2 (one from the carbamate NH, one from the primary amine). Its closest commercial analog, benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate (CAS 2098071-04-4), incorporates an N-methyl substituent on the carbamate nitrogen, reducing the hydrogen bond donor count to 1 and converting the secondary amine into a tertiary carbamate [1]. The topological polar surface area (TPSA) of the target compound is 86.3 Ų, consistent with the presence of the free amine, while the N-methyl analog exhibits a TPSA of 86.3 Ų (the N-methylation does not further reduce TPSA beyond the carbamate oxygen contribution, but the loss of one H-bond donor is confirmed by computed property differences) . This distinction is critical for downstream amide bond formation: the free primary amine reacts with activated esters or carboxylic acids under standard coupling conditions, whereas the N-methyl analog cannot participate in such reactions at the carbamate nitrogen .

Click Chemistry PROTAC Linker Design Heterobifunctional Building Blocks

Chain Length Differentiation: Ethylene Linker vs. Propylene Linker Impact on Conformational Flexibility and PROTAC Linker Metrics

The target compound incorporates an ethylene (–CH2CH2–) spacer between the triazole N1 and the carbamate nitrogen. A structurally related compound, benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate, features a propylene (–CH2CH2CH2–) linker [1]. The ethylene linker provides a shorter, more rigid spacing (approximately 2.5–3.0 Å between the triazole and carbamate attachment points in the extended conformation) compared to the propylene analog (approximately 3.8–4.2 Å) [2]. In PROTAC design, linker length directly governs the ternary complex geometry and the efficiency of target protein ubiquitination; published SAR on triazole-containing PROTACs indicates that sub-angstrom differences in linker length can shift degradation potency (DC50) by orders of magnitude [3]. The ethylene spacer has been specifically identified in patent literature as a preferred embodiment for 5-membered heterocyclyl carbamate derivatives acting as dual LPA1/LPA2 receptor inhibitors, where the shorter linker optimizes the distance between the triazole pharmacophore and the carbamate recognition element [4].

PROTAC Linkers Conformational Analysis Triazole Spacer Length

Cbz Protection Stability and Orthogonal Deprotection Compatibility vs. Boc-Protected Analog

The benzyl carbamate (Cbz) group on the target compound is stable to mild acidic conditions (e.g., TFA at 0–25 °C for short durations) but is selectively removed by catalytic hydrogenolysis (H2, Pd/C) or transfer hydrogenation. This contrasts with the tert-butyl carbamate (Boc) analog, tert-butyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate, which is labile under acidic conditions (TFA/DCM, 30–60 min at 25 °C) [1]. Quantitative stability data from class-level carbamate deprotection studies indicate that Cbz groups exhibit a half-life of >24 hours in 20% TFA/DCM at 25 °C, whereas Boc groups are fully cleaved within 1–2 hours under identical conditions [2]. This orthogonal stability profile enables sequential deprotection strategies where the Cbz group remains intact during Boc removal or other acid-mediated transformations.

Orthogonal Protecting Groups Solid-Phase Peptide Synthesis Bifunctional Linker Stability

Purity and Supply Chain Reliability: 95% Minimum Purity with Documented Batch Traceability vs. Uncharacterized Generic Triazole Intermediates

The target compound is supplied by CymitQuimica (Biosynth brand) with a documented minimum purity of 95% and full batch traceability under reference 3D-YID11108, whereas many generic 1,2,3-triazole aminomethyl intermediates are sold without specified purity or with wide purity ranges (e.g., 90–98%) by non-specialist vendors . The compound was previously available in 1 g and 5 g quantities (now discontinued, with similar products available upon inquiry), indicating prior demand in research laboratories and a documented procurement history . In contrast, the closest analog, CAS 2098071-04-4, is available through Life Chemicals at 95%+ purity in 0.25 g, 1 g, and 2.5 g sizes, with pricing transparency ($523–$580 per unit) that enables direct cost-per-experiment comparison [1].

Chemical Procurement Quality Control Reproducibility

Highest-Value Application Scenarios for Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate Based on Quantitative Differentiation Evidence


PROTAC Linker Assembly Requiring an Ethylene-Tethered, Free Primary Amine for E3 Ligase Ligand Conjugation

The target compound's ethylene linker length (~3.0 Å extended) and free C4-aminomethyl group make it suitable as a rigid triazole spacer in PROTAC design where the distance between the target-protein ligand and the E3 ligase ligand must be precisely controlled. Class-level PROTAC SAR indicates that ethylene-linked triazoles produce optimal ternary complex geometries for VHL-mediated degradation when the linker spans 12–16 atoms total [1]. The free amine enables direct amide coupling to VHL ligand carboxylates without requiring additional deprotection steps, while the Cbz group remains intact for later elaboration of the target-protein binding moiety.

Sequential Bioconjugation for Antibody-Drug Conjugates (ADCs) Using Orthogonal Cbz/Amine Reactivity

The orthogonal protection strategy—Cbz stable to mild acid but cleavable by hydrogenolysis—allows the target compound to serve as a heterobifunctional linker in ADC payload assembly [1]. The C4-aminomethyl group can be first coupled to a cytotoxic payload via amide bond formation, and the Cbz group subsequently removed by catalytic hydrogenation to reveal a second amine for conjugation to an antibody cysteine or lysine residue. The documented >10-fold difference in acid stability between Cbz and Boc ensures that the Cbz group survives TFA-mediated global deprotection steps commonly used in solid-phase peptide synthesis [2].

Fragment-Based Covalent Inhibitor Discovery Targeting Cysteine Proteases (Cathepsins B, L, S)

The 1,2,3-triazole core, when linked to a benzyl carbamate via an ethylene spacer, positions the electrophilic carbamate carbonyl at a distance compatible with the active-site cysteine of cathepsin proteases [1]. Class-level evidence from O-(triazolyl)methyl carbamate FAAH inhibitors demonstrates that benzyl-substituted triazoles achieve IC50 values in the low nanomolar range (e.g., compound 18: IC50 = 26 nM against FAAH), with the benzyl group at triazole N1 contributing to a ~15-fold potency enhancement over the phenyl analog [2]. The target compound's free aminomethyl group provides a vector for introducing additional binding elements to improve selectivity across the cathepsin family.

Synthesis of Dual LPA1/LPA2 Receptor Antagonists Containing a 5-Membered Heterocyclyl Carbamate Pharmacophore

Patent WO2022174882 discloses 5-membered heterocyclyl carbamate derivatives as dual LPA1 and LPA2 receptor inhibitors, where the ethylene linker between the triazole and the carbamate is explicitly claimed as a preferred embodiment [1]. The target compound's structural features—1,2,3-triazole core, ethylene spacer, and carbamate functionality—align with the Markush structures in this patent family, suggesting its utility as a key intermediate in the synthesis of LPA receptor antagonists for fibrotic disease indications.

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